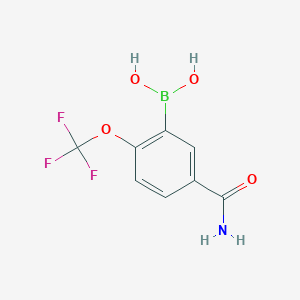

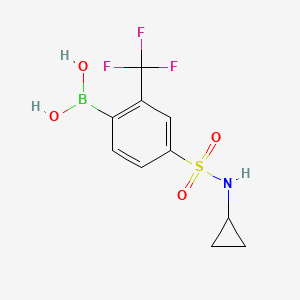

4-(Cyclopropylsulfamoyl)-2-(trifluoromethyl)phenylboronic acid; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .

Synthesis Analysis

The synthesis of boronic acids often involves the reaction of organometallic compounds with borate esters. In some cases, they can also be synthesized through the reaction of boron trichloride with Grignard or organolithium reagents .Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trigonal planar geometry around the boron atom. The boron atom is typically sp2 hybridized, and the empty p-orbital can accept electrons from a Lewis base .Chemical Reactions Analysis

Boronic acids are known for their ability to form stable covalent bonds with sugars, amines, and other organic compounds. This property makes them useful in various chemical reactions, including Suzuki coupling, Chan-Lam coupling, and Liebeskind-Srogl coupling .Applications De Recherche Scientifique

Role in Organic Synthesis and Drug Development

Phenylboronic acids and their derivatives play a crucial role in organic synthesis, including the development of pharmaceuticals. For example, compounds containing phenylboronic acid functionalities are utilized in cross-coupling reactions, a cornerstone technique in the synthesis of complex organic molecules. These reactions are pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials (Qiu et al., 2009). Moreover, the trifluoromethyl group is a common moiety in medicinal chemistry, enhancing the metabolic stability and bioavailability of therapeutic agents.

Environmental Degradation and Stability Studies

The trifluoromethyl group's presence in environmental pollutants and pharmaceuticals has led to studies on the stability and degradation pathways of such compounds. For instance, the degradation processes of nitisinone, a compound containing a trifluoromethyl group, were explored using advanced analytical techniques to understand its environmental fate and the stability of its degradation products (Barchańska et al., 2019).

Advanced Drug Delivery Systems

Phenylboronic acid derivatives have been investigated for their potential in creating advanced drug delivery systems. These systems can respond to physiological stimuli (such as pH or sugar levels) to release therapeutic agents in a controlled manner. For example, sugar-sensitive layer-by-layer films and microcapsules utilizing phenylboronic acid have been developed for the targeted delivery of insulin, offering a novel approach for diabetes treatment (Sato et al., 2011).

Environmental Contaminants Monitoring

Research on polyfluoroalkyl chemicals, which may contain trifluoromethyl groups, has focused on understanding their environmental persistence, potential for bioaccumulation, and methods for their removal. Such studies are critical for developing strategies to mitigate the impact of these persistent organic pollutants on ecosystems and human health (Liu & Mejia Avendaño, 2013).

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in the body, often serving as potent inhibitors .

Mode of Action

The compound is used as a reactant in various chemical reactions, including site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more . These reactions suggest that the compound likely interacts with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function .

Biochemical Pathways

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may be involved in various biochemical pathways, particularly those related to the trifluoromethylation of carbon-centered radical intermediates .

Result of Action

The compound can be used as a reactant to prepare various derivatives for applications in printable electronics, as tubulin polymerization inhibitors, and in the synthesis of aryl ketones .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(cyclopropylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF3NO4S/c12-10(13,14)8-5-7(3-4-9(8)11(16)17)20(18,19)15-6-1-2-6/h3-6,15-17H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAZEHHNBCETRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 97%](/img/structure/B6330729.png)

![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 98%](/img/structure/B6330732.png)